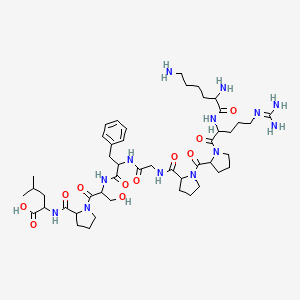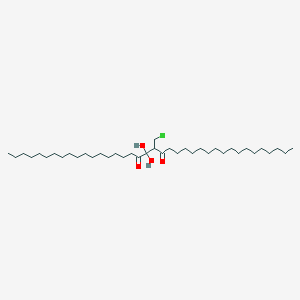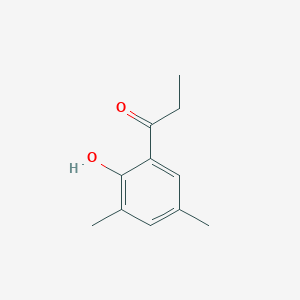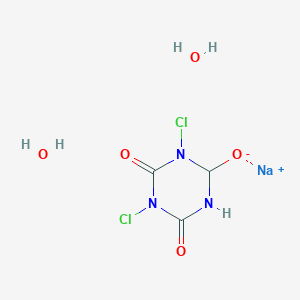
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate, also known as sodium dichloroisocyanurate dihydrate, is a white, odorless crystalline compound. It is widely used as a disinfectant, biocide, and industrial deodorant. This compound is known for its effectiveness in water purification, sanitation, and as a slow-release source of chlorine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate is typically synthesized through the reaction of cyanuric acid with chlorine gas, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The final compound is then crystallized and dried to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination of cyanuric acid in the presence of sodium hydroxide. The process is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The resulting product is then filtered, crystallized, and dried to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing chlorine gas upon decomposition.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include chlorine gas, substituted triazine derivatives, and various chlorinated organic compounds .
Scientific Research Applications
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a source of chlorine for various chemical reactions.
Biology: Employed in the disinfection of laboratory equipment and surfaces.
Medicine: Utilized in the formulation of disinfectants and antiseptics for medical use.
Industry: Applied in water treatment, sanitation, and as a biocide in various industrial processes[][2].
Mechanism of Action
The compound exerts its effects primarily through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released interacts with microbial cell walls, proteins, and nucleic acids, leading to the inactivation and destruction of microorganisms. This mechanism makes it highly effective as a disinfectant and biocide .
Comparison with Similar Compounds
Similar Compounds
Sodium dichloroisocyanurate: Similar in structure but without the dihydrate form.
Trichloroisocyanuric acid: Contains three chlorine atoms and is used for similar applications.
Calcium hypochlorite: Another chlorine-releasing compound used in water treatment and disinfection[][2].
Uniqueness
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate is unique due to its dihydrate form, which provides a controlled release of chlorine over time. This property enhances its effectiveness in applications requiring sustained disinfection and sanitation .
Properties
Molecular Formula |
C3H6Cl2N3NaO5 |
|---|---|
Molecular Weight |
257.99 g/mol |
IUPAC Name |
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate;dihydrate |
InChI |
InChI=1S/C3H2Cl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h1H,(H,6,10);;2*1H2/q-1;+1;; |
InChI Key |
IKUHWTJQYFMAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



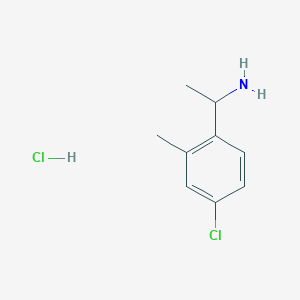
![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
![2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid](/img/structure/B12319833.png)

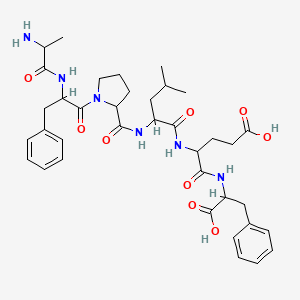
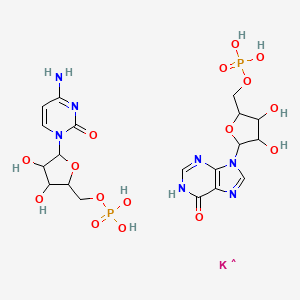

![5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12319864.png)
![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12319870.png)
![2,18-Dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one](/img/structure/B12319875.png)
